Alendronate(1-)
Übersicht
Beschreibung
Alendronate(1-) is a nitrogen-containing bisphosphonate that is widely used in the treatment of bone diseases such as osteoporosis and Paget’s disease. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alendronate sodium can be synthesized by sequentially adding 4-aminobutyric acid, phosphorous acid, and an ionic liquid in a reaction kettle. Phosphorus trichloride is then added while heating to 60-65°C, and the temperature is controlled to be 55-65°C for the reaction. The product is refined to obtain white crystalline powder alendronate sodium trihydrate .
Industrial Production Methods: In industrial settings, alendronate sodium is often prepared using hydrophilic interaction liquid chromatography coupled with a charged aerosol detector. This method is particularly useful due to the high polarity and absence of chromophoric groups in alendronate sodium .
Analyse Chemischer Reaktionen
Types of Reactions: Alendronate(1-) primarily undergoes substitution reactions due to its bisphosphonate structure. It does not typically undergo oxidation or reduction reactions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of alendronate(1-) include phosphorus trichloride, phosphorous acid, and various ionic liquids. The reactions are typically carried out at controlled temperatures ranging from 55-65°C .
Major Products Formed: The major product formed from the reactions involving alendronate(1-) is alendronate sodium trihydrate, which is used in various pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, alendronate(1-) is used as a reagent in the synthesis of other bisphosphonates and related compounds. It is also used in studies involving bone mineralization and resorption .
Biology: In biological research, alendronate(1-) is used to study the mechanisms of bone resorption and the effects of bisphosphonates on osteoclasts. It is also used in the development of new treatments for bone diseases .
Medicine: Medically, alendronate(1-) is used to treat osteoporosis, Paget’s disease, and other conditions involving bone loss. It is often administered orally and is known to increase bone mineral density and reduce the risk of fractures .
Industry: In the pharmaceutical industry, alendronate(1-) is used in the formulation of various drugs aimed at treating bone diseases. It is also used in the development of new drug delivery systems, such as lipid particles and microneedle arrays .
Wirkmechanismus
Alendronate(1-) works by binding to bone hydroxyapatite. When bone resorption occurs, the local acidification releases alendronate, which is then taken up by osteoclasts through fluid-phase endocytosis. This inhibits osteoclast-mediated bone resorption, leading to an increase in bone mineral density .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Zoledronate
- Pamidronate
- Etidronate
- Risedronate
Comparison: Alendronate(1-) is unique among bisphosphonates due to its high affinity for bone hydroxyapatite and its potent inhibition of osteoclast-mediated bone resorption. Compared to other bisphosphonates like zoledronate and pamidronate, alendronate(1-) has a longer half-life and is more effective in increasing bone mineral density .
Biologische Aktivität
Alendronate, a bisphosphonate medication, is primarily utilized in the treatment of osteoporosis and other bone-related disorders. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby promoting bone density and reducing the risk of fractures. This article delves into the mechanisms of action, pharmacokinetics, clinical studies, and case reports associated with Alendronate(1-), providing a comprehensive overview of its biological activity.
Alendronate acts by binding to hydroxyapatite crystals in bone, which leads to the inhibition of osteoclasts—cells responsible for bone resorption. This mechanism results in decreased bone turnover and increased mineral density. Specifically, alendronate:
- Inhibits osteoclast activity : By preventing osteoclasts from breaking down bone tissue, alendronate reduces the overall rate of bone loss.
- Promotes extracellular matrix synthesis : Studies have shown that alendronate enhances the expression of genes related to the extracellular matrix, such as Col2α1 and Acan, which are crucial for cartilage repair and maintenance .
Pharmacokinetics
The pharmacokinetic profile of alendronate indicates:
- Bioavailability : Approximately 0.64% in fasting women and 0.59% in fasting men, significantly reduced when taken with food .
- Half-life : The drug has a long half-life due to its strong binding affinity to bone tissue, allowing for sustained effects even after discontinuation.
Clinical Studies and Findings
Numerous studies have investigated the efficacy and safety of alendronate in various populations:
1. Fracture Prevention Trials
A pivotal study involving postmenopausal women with low bone mass demonstrated that alendronate significantly reduced the incidence of vertebral fractures. In this trial:
- Participants : 2027 women aged 55-81 were followed for 36 months.
- Results : Only 8% of women on alendronate experienced new vertebral fractures compared to 15% in the placebo group (relative risk 0.53) .
2. Long-term Use and Safety
Long-term use of alendronate has been associated with a reduced risk of hip fractures without an increase in atypical fracture risk. A study indicated that patients using alendronate for over ten years had a 30% lower risk of hip fractures compared to non-users .
3. Impact on Metabolic Conditions
Research has also explored alendronate's effects beyond bone health. For instance:
- A study showed that alendronate treatment could reduce the risk of developing type 2 diabetes by improving insulin sensitivity in obese patients .
- Another investigation indicated that alendronate may reverse cognitive decline in models resembling Alzheimer’s disease .
Case Studies
Several case reports highlight the practical implications of alendronate therapy:
- A long-term case study over 20 years demonstrated significant improvements in bone mineral density (BMD) among a patient treated with alendronate, emphasizing the importance of adherence to therapy for fracture prevention .
- In another case involving patients with low-energy femoral fractures, a notable percentage had been on alendronate therapy, suggesting a potential association between prolonged use and specific fracture types .
Data Summary
The following table summarizes key findings from various studies on alendronate's biological activity:
Study Type | Population | Key Findings |
---|---|---|
Fracture Prevention Trial | Postmenopausal women | Reduced vertebral fracture incidence (8% vs. 15% placebo) |
Long-term Safety Study | Long-term users | 30% lower hip fracture risk after >10 years use |
Metabolic Impact Study | Obese patients | Decreased risk of type 2 diabetes; improved insulin sensitivity |
Cognitive Decline Study | Animal model | Reversal of cognitive decline resembling Alzheimer's disease |
Eigenschaften
IUPAC Name |
(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO7P2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.